![molecular formula C13H16Cl2N2OS B5741757 2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)
2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol
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Overview
Description
2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol, also known as ADX-71441, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol involves the modulation of the GABAergic system, which is a major inhibitory neurotransmitter system in the brain. 2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol acts as a positive allosteric modulator of GABA-A receptors, which enhances the effects of GABA and leads to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol has been shown to have several biochemical and physiological effects, including anxiolytic and sedative effects, as well as the ability to reduce alcohol consumption. These effects are mediated through the modulation of the GABAergic system, which leads to increased inhibition of neuronal activity.
Advantages and Limitations for Lab Experiments
One advantage of 2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol is that it has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. However, one limitation is that further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of 2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol. One direction is to further investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to develop more selective and potent compounds that target specific subtypes of GABA-A receptors. Additionally, the safety and efficacy of 2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol in humans need to be further evaluated in clinical trials.
Synthesis Methods
The synthesis of 2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol involves the reaction of 3,4-dichlorophenyl isothiocyanate with 1-(2-hydroxyethyl)-4-piperazinecarboxamide in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol in high purity and yield.
Scientific Research Applications
2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and addiction. In preclinical studies, 2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol has shown promising results in reducing anxiety-like behavior and alcohol consumption.
properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2OS/c14-11-2-1-10(9-12(11)15)13(19)17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOZHQUNGDNWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3,4-Dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol |
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